4-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide
Description
4-Chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a benzamide-derived compound featuring a piperidine ring substituted with a 5-fluoropyrimidin-2-yl group and a 4-chlorobenzamide moiety. The fluoropyrimidine group may enhance metabolic stability and target binding compared to non-fluorinated analogs .
Properties
IUPAC Name |
4-chloro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O/c18-14-3-1-13(2-4-14)16(24)20-9-12-5-7-23(8-6-12)17-21-10-15(19)11-22-17/h1-4,10-12H,5-9H2,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDZGZCAJCOTKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)Cl)C3=NC=C(C=N3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting a suitable precursor with a fluoropyrimidine derivative under controlled conditions. This step often involves the use of a base such as potassium carbonate (K₂CO₃) to facilitate the reaction.
Coupling with Benzamide: The piperidine intermediate is then coupled with a benzamide derivative containing a 4-chloro substituent. This coupling reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 4-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoropyrimidine sites.
Oxidation and Reduction: The benzamide moiety can undergo oxidation and reduction reactions, leading to the formation of corresponding amides and amines.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups.
Oxidation: Oxidized benzamide derivatives.
Reduction: Reduced amine derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
4-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at a receptor site, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s structure can be compared to similar benzamide-piperidine derivatives (Table 1):
Key Observations :
- Piperidine Conformation : Crystallographic data for the 4-chlorobenzoyl analog reveals a chair conformation with a dihedral angle of 84.63° between benzene rings, which may influence binding pocket compatibility .
- Synthetic Yields : Substituents like thioureido (8c, 65.2%) or chloroethyl (7g, 60.2%) show moderate-to-high yields, whereas ethylthioureido (8b, 35.2%) results in lower yields, highlighting substituent-dependent reactivity .
Physicochemical and Spectral Properties
- NMR Data : Analogs such as 8c (δ 7.61–7.60 ppm for aromatic protons) and 7g (δ 11.01 ppm for amide NH) show distinct shifts correlating with electron-withdrawing groups (e.g., chloro, methoxy) .
- Hydrogen Bonding : The crystal structure compound forms intermolecular O–H⋯O and N–H⋯O bonds, creating a layered supramolecular structure. This suggests the target compound may exhibit similar packing behavior, influencing solubility .
Biological Activity
4-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound notable for its complex structure, which includes a benzamide core, a 4-chloro substituent, and a piperidine moiety linked to a 5-fluoropyrimidine ring. This unique configuration contributes to its diverse biological activities and potential therapeutic applications.
The compound is characterized by the following molecular formula:
- Molecular Formula : C17H20ClFN4O
- Molecular Weight : 348.82 g/mol
- IUPAC Name : 4-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide
The biological activity of 4-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. It is known to modulate cellular signaling pathways, acting as either an agonist or antagonist depending on the target.
Anticancer Activity
Research has indicated that compounds structurally related to 4-chloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide exhibit significant anticancer properties. For instance, studies have shown that similar benzamide derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Similar Benzamide | MCF7 (Breast Cancer) | 10 |
| Similar Benzamide | A549 (Lung Cancer) | 8 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it may be effective against a range of bacterial strains, particularly those resistant to conventional antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Neurological Implications
Given the piperidine structure, there is interest in the compound's potential effects on neurological pathways. Research indicates that similar compounds can influence neurotransmitter systems, potentially offering therapeutic benefits in conditions like anxiety and depression.
Study on Antidiabetic Properties
A study published in Journal of Medicinal Chemistry explored the effects of related compounds on glucose metabolism. The research found that certain derivatives could enhance insulin secretion through GPR119 receptor activation, indicating potential for diabetes treatment.
Evaluation of Side Effects
In preclinical trials, safety profiles were assessed for similar compounds. The results indicated manageable side effects at therapeutic doses, although further clinical studies are warranted to confirm these findings.
Q & A
Q. Key Optimization Parameters :
- Temperature control (0–5°C for acylation to minimize side reactions).
- Use of Pd/C catalysts for hydrogenation steps in piperidine functionalization .
How can researchers confirm the structural identity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 8.6–8.8 ppm (pyrimidine protons), δ 7.4–7.6 ppm (chlorobenzamide aromatic protons), and δ 3.2–3.5 ppm (piperidine CH₂ groups) .
- ¹³C NMR : Signals at ~165 ppm (amide carbonyl) and 158 ppm (fluoropyrimidine C-F) confirm key functional groups .
- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 405.3 (calculated for C₁₈H₁₇ClFN₅O) .
- HPLC Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with >95% purity threshold .
What are the primary biological targets or pathways investigated for this compound?
Methodological Answer:
- Enzyme Inhibition : Structural analogs (e.g., pyrimidine-linked benzamides) target bacterial acetyl-CoA carboxylase (ACCase) and phosphopantetheinyl transferases (PPTases), critical for fatty acid biosynthesis .
- Cellular Assays :
- Antibacterial Activity : MIC (Minimum Inhibitory Concentration) testing against S. aureus (MIC ~2–8 µg/mL) .
- Cancer Cell Lines : IC₅₀ values in MDA-MB-231 breast cancer cells (e.g., 10 µM via MTT assay) .
Advanced Research Questions
How can researchers resolve contradictory data in enzyme inhibition vs. cellular activity?
Methodological Answer:
- Mechanistic Discordance : If in vitro enzyme inhibition (e.g., ACCase IC₅₀ = 50 nM) does not correlate with cellular activity (e.g., MIC > 64 µg/mL), consider:
- Membrane Permeability : LogP (calculated ~3.2) may limit intracellular accumulation. Use PAMPA assay to measure permeability .
- Efflux Pumps : Test in E. coli ΔacrB strains to assess pump-mediated resistance .
- Off-Target Effects : Proteome-wide affinity profiling (e.g., thermal shift assay) .
What computational strategies optimize the pharmacokinetic profile of this compound?
Methodological Answer:
- ADMET Predictions :
- Metabolic Stability : CYP3A4/2D6 docking (AutoDock Vina) to predict oxidation hotspots (e.g., piperidine N-methylation) .
- Solubility : Co-solvency screening (e.g., PEG-400) to improve aqueous solubility (<10 µg/mL intrinsic) .
- Molecular Dynamics (MD) : Simulate binding to PPTase enzymes (PDB: 3F8M) to identify residues for hydrogen bond optimization .
How to address low yields (<20%) in the final coupling step?
Methodological Answer:
- Reaction Optimization :
- Catalysis : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
- Solvent Screening : Test polar aprotic solvents (e.g., THF or DMF) to improve reactant solubility .
- Temperature : Increase to 40°C for 12 hours (monitored via TLC).
Q. Yield Improvement Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Triethylamine/DCM | 18 | 92 |
| DMAP/THF | 45 | 96 |
| Microwave (100°C, 1h) | 62 | 98 |
What analytical methods validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) :
- Treat cells with compound (10 µM, 2h), lyse, and heat to denature unbound proteins.
- Centrifuge and quantify soluble ACCase via Western blot .
- Click Chemistry Probes : Synthesize an alkyne-tagged analog for pull-down assays and LC-MS/MS target identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
